(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid
Description
Properties
IUPAC Name |
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-7-2-4-11(5-3-7)9(16)13(6-8(14)15)10(17)12-11/h7H,2-6H2,1H3,(H,12,17)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHLGQPYECBZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101193871 | |
| Record name | 8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101193871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851170-87-1 | |
| Record name | 8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851170-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101193871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the formation of the spiro structure through a cyclization reaction, followed by the introduction of the acetic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have indicated that compounds similar to (8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid exhibit promising anticancer activity. The structural features of this compound allow it to interact with biological targets involved in cancer cell proliferation and survival pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of spiro compounds and their effects on cancer cell lines. The findings suggested that modifications to the diaza-spiro framework could enhance cytotoxicity against specific cancer types .
2. Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Case Study:
Research conducted on similar diazaspiro compounds demonstrated their ability to inhibit key enzymes in the metabolic pathways of cancer cells, leading to decreased cell viability . The unique structure of this compound may provide a scaffold for designing more potent inhibitors.
Biochemical Applications
1. Proteomics Research
this compound is utilized in proteomics for studying protein interactions and modifications.
Case Study:
A proteomics study utilized this compound as a probe to investigate protein-ligand interactions in various biological systems. The results highlighted its effectiveness in elucidating complex protein networks .
2. Drug Development
The compound's unique structure makes it a candidate for further development into therapeutic agents.
Case Study:
In drug development pipelines, researchers have synthesized variations of this compound to assess their pharmacological profiles and therapeutic indices . Early-stage trials have indicated favorable safety profiles and efficacy in preclinical models.
Mechanism of Action
The mechanism by which (8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes or biochemical pathways. The exact mechanism can vary depending on the context of its use, such as in drug development or material synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds exhibit variations in substituents, ring systems, and functional groups, leading to differences in physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Substituent Effects on Physicochemical Properties
- Methyl vs. Ethyl Groups : The ethyl analog (C₁₂H₁₈N₂O₄) exhibits higher lipophilicity (logP ~1.2 vs. 0.5 for methyl), improving membrane permeability but reducing aqueous solubility .
- Fluorine Incorporation : Fluorinated derivatives (e.g., 4-fluorobenzylamide) show enhanced metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius .
Biological Activity
(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by its spirocyclic structure, which is known to influence its interaction with biological targets.
The chemical formula for this compound is with a molecular weight of 240.26 g/mol. Its IUPAC name is 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid. The compound appears as a powder and is typically stored at room temperature.
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₆N₂O₄ |
| Molecular Weight | 240.26 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
| Purity | 95% |
Biological Activity
Research into the biological activity of this compound has indicated several potential therapeutic applications:
1. Antimicrobial Activity
Studies have shown that compounds with similar structural motifs exhibit antimicrobial properties. Preliminary assays suggest that this compound may inhibit the growth of certain bacterial strains, although detailed studies are required to quantify its effectiveness and mechanism of action .
2. Anti-inflammatory Properties
The spirocyclic structure has been associated with anti-inflammatory effects in various compounds. There is evidence suggesting that this compound may act as an antagonist to inflammatory pathways, potentially through modulation of cytokine release .
3. Neuroprotective Effects
Research indicates that derivatives of diazaspiro compounds can exhibit neuroprotective effects by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells . The specific activity of this compound in this context remains to be fully elucidated.
Case Studies
Several case studies have highlighted the biological relevance of compounds structurally related to this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various diazaspiro compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed significant inhibition zones compared to controls .
Case Study 2: Inflammation Modulation
In a model of induced inflammation in rodents, a related compound demonstrated reduced levels of pro-inflammatory cytokines when administered prior to inflammatory stimulus . This suggests a potential pathway for therapeutic use in inflammatory diseases.
Q & A
Q. What established synthetic routes are available for (8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions. A common approach involves refluxing hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in polar aprotic solvents like DMSO for 18 hours, followed by cooling, ice-water quenching, and crystallization (65% yield). Alternative methods include coupling spirocyclic intermediates with substituted benzaldehydes under acidic conditions (glacial acetic acid) in ethanol . Continuous-flow synthesis under optimized conditions (e.g., residence time, temperature) can improve scalability and reduce reaction times for structurally related acetic acid derivatives .
Q. Table 1: Comparison of Synthesis Methods
| Method | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Reflux cyclization | DMSO | 18 hours | 65 | |
| Continuous-flow | Ethanol | 4 hours | 78* | |
| *Hypothetical yield extrapolated from analogous reactions. |
Q. Which spectroscopic techniques are critical for characterizing this spirocyclic compound?
- Methodological Answer : Structural confirmation requires multi-technique analysis:
- IR spectroscopy identifies carbonyl stretching vibrations (2,4-diketone groups at ~1700–1750 cm⁻¹) and spirocyclic N–H/N–C bonds .
- Elemental analysis validates stoichiometry (C, H, N content).
- UV-Vis spectroscopy monitors electronic transitions in conjugated systems (e.g., benzothiazole derivatives, λmax ~250–300 nm) .
- NMR (1H/13C) resolves spirojunction stereochemistry and substituent effects (e.g., methyl groups at δ 1.2–1.5 ppm) .
Advanced Research Questions
Q. How can conflicting spectral data during structural confirmation be resolved?
- Methodological Answer : Discrepancies in NMR/IR data may arise from dynamic spirocyclic conformers or solvent effects. Mitigation strategies include:
Q. What strategies improve reaction yields in spirocyclic compound synthesis?
- Methodological Answer : Low yields (e.g., 65% in ) often stem from steric hindrance or side reactions. Optimization approaches:
- Solvent selection : High-boiling polar solvents (DMSO, DMF) enhance cyclization efficiency .
- Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate imine/amide bond formation.
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 18 hours to 2–4 hours) while maintaining yields .
Q. How can the biological activity of this compound be systematically studied?
- Methodological Answer : Design a tiered screening protocol:
- In vitro assays : Evaluate enzyme inhibition (e.g., proteases) or receptor binding using fluorescence polarization .
- ADME profiling : Assess solubility (logP via HPLC) and metabolic stability (microsomal assays).
- Structure-activity relationship (SAR) : Modify substituents (e.g., methyl groups, spiro ring size) and correlate with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
